Benzyl 4-(tert-butoxycarbonyl(ethyl)amino)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-(tert-butoxycarbonyl(ethyl)amino)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a benzyl group, a tert-butoxycarbonyl (Boc) protecting group, and an ethylamino substituent on the piperidine ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(tert-butoxycarbonyl(ethyl)amino)piperidine-1-carboxylate typically involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction of the benzyl and ethylamino groups. One common method involves the reaction of piperidine with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine to form the Boc-protected piperidine. This intermediate is then reacted with benzyl bromide and ethylamine under appropriate conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control of reaction conditions and can be used to optimize the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(tert-butoxycarbonyl(ethyl)amino)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to remove the Boc protecting group, yielding the free amine.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used to remove the Boc group.
Substitution: Substitution reactions often involve the use of nucleophiles such as sodium azide (NaN3) or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce the free amine. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Benzyl 4-(tert-butoxycarbonyl(ethyl)amino)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a building block for the development of potential therapeutic agents, particularly in the field of neuropharmacology.
Mechanism of Action
The mechanism of action of Benzyl 4-(tert-butoxycarbonyl(ethyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active amine, which can then interact with biological targets. The piperidine ring provides conformational flexibility, allowing the compound to adopt various binding modes .
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-aminopiperidine: This compound is similar in structure but lacks the benzyl and ethylamino groups.
Ethyl N-Boc-piperidine-4-carboxylate: This compound has an ethyl ester group instead of the benzyl group.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: This compound has a phenylamino group instead of the ethylamino group .
Uniqueness
Benzyl 4-(tert-butoxycarbonyl(ethyl)amino)piperidine-1-carboxylate is unique due to the combination of its benzyl, Boc, and ethylamino groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of diverse organic compounds and enhances its utility in various scientific research applications .
Properties
Molecular Formula |
C20H30N2O4 |
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Molecular Weight |
362.5 g/mol |
IUPAC Name |
benzyl 4-[[1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H30N2O4/c1-15(18(23)26-20(2,3)4)21-17-10-12-22(13-11-17)19(24)25-14-16-8-6-5-7-9-16/h5-9,15,17,21H,10-14H2,1-4H3 |
InChI Key |
WUNVSQNUVZKOBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)NC1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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